4-Chloro-2-fluoro-3-methyl-1,1'-biphenyl
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Overview
Description
4-Chloro-2-fluoro-3-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of chlorine, fluorine, and methyl groups on the biphenyl structure imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-3-methyl-1,1’-biphenyl typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol) under an inert atmosphere .
Industrial Production Methods: Industrial production of 4-Chloro-2-fluoro-3-methyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoro-3-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in reactions such as nitration, sulfonation, and halogenation due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic rings.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the methyl group to a carboxylic acid.
Reduction: Catalytic hydrogenation can reduce the aromatic rings to cyclohexane derivatives.
Major Products Formed:
Nitration: Introduction of nitro groups to the aromatic rings.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Addition of halogen atoms to the aromatic rings.
Scientific Research Applications
4-Chloro-2-fluoro-3-methyl-1,1’-biphenyl has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-methyl-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
- 4-Chloro-2-fluoro-1,1’-biphenyl
- 4-Chloro-3-methyl-1,1’-biphenyl
- 2-Fluoro-3-methyl-1,1’-biphenyl
Comparison: 4-Chloro-2-fluoro-3-methyl-1,1’-biphenyl is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C13H10ClF |
---|---|
Molecular Weight |
220.67 g/mol |
IUPAC Name |
1-chloro-3-fluoro-2-methyl-4-phenylbenzene |
InChI |
InChI=1S/C13H10ClF/c1-9-12(14)8-7-11(13(9)15)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
VXNIKTYBYHFUAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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